

Cyclohexanoyl coenzyme A CAS number and molecular formula

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Compound of Interest

Compound Name: Cyclohexanoyl coenzyme A

Cat. No.: B1245529

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Cyclohexanoyl Coenzyme A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanoyl coenzyme A (CHCoA) is a key intermediate in the anaerobic metabolism of alicyclic compounds, particularly cyclohexane carboxylic acid (CHC). Its study is crucial for understanding microbial degradation pathways of environmental pollutants and for the engineered biosynthesis of novel pharmaceuticals. This technical guide provides an in-depth overview of the core physicochemical properties, metabolic context, and relevant experimental methodologies for the study of **cyclohexanoyl coenzyme A**.

Core Data

The fundamental properties of **cyclohexanoyl coenzyme A** are summarized below.

Property	Value	Reference(s)
CAS Number	5960-12-3	[1][2][3]
Molecular Formula	C28H46N7O17P3S	[1][2][3]
Molecular Weight	877.7 g/mol	[1][2]



Metabolic Pathway: Anaerobic Degradation of Cyclohexane Carboxylic Acid

Cyclohexanoyl coenzyme A is a central molecule in the anaerobic degradation of cyclohexane carboxylic acid, a pathway extensively studied in the Fe(III)-reducing bacterium Geobacter metallireducens and the phototrophic bacterium Rhodopseudomonas palustris.[1][2] This metabolic route links the degradation of alicyclic compounds to the catabolism of aromatic compounds.[1]

The pathway is initiated by the activation of cyclohexane carboxylic acid to its coenzyme A thioester, cyclohexanoyl-CoA. This is followed by a series of enzymatic reactions that ultimately lead to intermediates that can enter central metabolic pathways.[1] The key enzymatic steps involving cyclohexanoyl-CoA are outlined in the table below.

Step	Enzyme	Substrate	Product	Organism Example
1. Activation	Succinyl- CoA:CHC CoA transferase	Cyclohexane carboxylic acid	Cyclohexanoyl- CoA	Geobacter metallireducens
2. Dehydrogenation	Cyclohexanoyl- CoA dehydrogenase	Cyclohexanoyl- CoA	Cyclohex-1-ene- 1-carboxyl-CoA	Geobacter metallireducens
3. Dehydrogenation	Cyclohex-1,5- diene-1-carboxyl- CoA dehydrogenase	Cyclohex-1-ene- 1-carboxyl-CoA	Cyclohex-1,5- diene-1-carboxyl- CoA	Geobacter metallireducens

Data sourced from Kung JW, et al. (2014).[1]

In the related pathway in Rhodopseudomonas palustris, the degradation of cyclohexanecarboxylate involves 2-hydroxycyclohexanecarboxyl coenzyme A dehydrogenase, which has an apparent Km of 10 μ M for 2-hydroxycyclohexanecarboxyl-CoA and 200 μ M for NAD+.[4][5]





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Anaerobic degradation of cyclohexane carboxylic acid.

Experimental Protocols

The following sections provide generalized methodologies for the key experiments related to the study of **cyclohexanoyl coenzyme A** and associated enzymes. These protocols are based on established methods for similar acyl-CoA compounds and can be adapted for specific research needs.

Acyl-CoA Ligase Activity Assay

This assay is used to determine the activity of enzymes that ligate coenzyme A to a carboxylic acid, such as succinyl-CoA:CHC CoA transferase.

Principle: The formation of the acyl-CoA product is monitored over time. This can be achieved through various detection methods, including HPLC or coupled enzymatic assays.

General Protocol (HPLC-based):

- Reaction Mixture: Prepare a reaction mixture containing:
 - 50 mM Tris-HCl buffer (pH 8.0)
 - 10 mM MgCl₂
 - 5 mM ATP
 - 5 mM Coenzyme A



- 5 mM Cyclohexane carboxylic acid
- Purified enzyme extract
- Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).
- Time Points: At various time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a stop solution (e.g., 10% formic acid).
- Analysis: Centrifuge the quenched samples to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (cyclohexane carboxylic acid) and the product (cyclohexanoyl-CoA). The elution of cyclohexanoyl-CoA can be monitored by UV absorbance, typically around 260 nm.

Acyl-CoA Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenases that act on acyl-CoA substrates, such as cyclohexanoyl-CoA dehydrogenase.

Principle: The reduction of an electron acceptor is monitored spectrophotometrically as the acyl-CoA is oxidized. Alternatively, the formation of the product can be monitored by HPLC.

General Protocol (Spectrophotometric):

- Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
 - 50 mM Tris-HCl buffer (pH 8.0)
 - 0.1 mM Cyclohexanoyl-CoA (substrate)
 - An artificial electron acceptor (e.g., 0.1 mM ferricenium hexafluorophosphate)
 - Purified enzyme extract
- Measurement: Initiate the reaction by adding the enzyme. Monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength over time (e.g., 340 nm for NAD+ reduction).



• Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.

Quantification of Cyclohexanoyl-CoA by LC-MS/MS

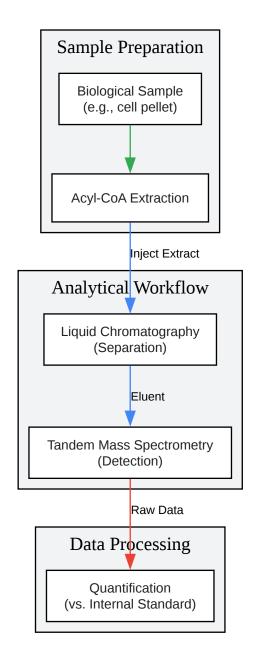
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs from biological samples.

Principle: Cyclohexanoyl-CoA is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

General Protocol:

- Extraction: Extract acyl-CoAs from cell pellets or tissues using a suitable solvent system, often a mixture of organic solvents and aqueous buffers (e.g., isopropanol/water/formic acid). It is crucial to keep samples cold to minimize degradation.
- Chromatography: Separate the extracted metabolites using a C18 reverse-phase HPLC column with a gradient of two mobile phases (e.g., an aqueous phase with a weak acid like formic acid and an organic phase like acetonitrile).
- Mass Spectrometry: Analyze the eluent from the HPLC using a tandem mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific transition from the precursor ion of cyclohexanoyl-CoA to a characteristic product ion.
- Quantification: Quantify the amount of cyclohexanoyl-CoA by comparing the peak area to that of a known concentration of a stable isotope-labeled internal standard.





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Workflow for LC-MS/MS quantification of acyl-CoAs.

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